molecular formula C13H20BNO3 B1455054 2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1420998-43-1

2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1455054
CAS No.: 1420998-43-1
M. Wt: 249.12 g/mol
InChI Key: GDEBIDFITKKLMA-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic intermediate with borate and sulfonamide groups . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is also used in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis due to its high stability, low toxicity, and high reactivity in various transformation processes . It is usually used to protect diols in the organic synthesis of drugs and is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 158 . It has a density of 0.9642 g/mL at 25 °C, a boiling point of 120°C at 228mmHg, and a refractive index of 1.4096 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallography

    The compound and its derivatives have been synthesized through a multi-step substitution reaction and analyzed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystal structures are confirmed by X-ray diffraction and further investigated using density functional theory (DFT) (P.-Y. Huang et al., 2021). Additionally, conformational analysis indicates consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction (Qing-mei Wu et al., 2021).

  • Suzuki-Miyaura Coupling Reactions

    The compound is employed in Suzuki-Miyaura coupling reactions, an important method in organic synthesis, for the creation of carbon-carbon bonds (G. P. Moloney, 2001).

  • Radiochemistry Applications

    Isotope-labeled analogs of the compound have been synthesized for applications in radiochemistry, particularly as inhibitors in medical imaging and diagnostics (Mihaela Plesescu et al., 2014).

  • Frontier Molecular Orbitals Analysis

    The molecular electrostatic potential and frontier molecular orbitals of the compound have been investigated, revealing some of its physicochemical properties (P.-Y. Huang et al., 2021).

Catalysis and Chemical Reactions

  • Catalytic Applications

    The compound and its derivatives are used as catalysts in chemical reactions, including oligomerization and methoxycarbonylation of olefins (George S. Nyamato et al., 2016).

  • Chemical Synthesis

    It is involved in the synthesis of complex chemical structures like pyrazolo[1,5-a]pyridines, which are important in medicinal chemistry (Paul A. Bethel et al., 2012).

Medicinal Chemistry and Drug Design

  • Prodrug Synthesis

    Derivatives of the compound are used in the design of prodrugs, which activate under certain conditions like oxidative stress, for potential therapeutic applications (Qin Wang et al., 2018).

  • PET Radioligand Synthesis

    It is employed in the high-yield synthesis of PET radioligands, crucial for diagnostic imaging in neuroscience and oncology (Hyunjung Kim & Y. Choe, 2020).

Safety and Hazards

The compound is moisture sensitive and should be stored away from oxidizing agents . It is also flammable, with a flash point of 46°C (114°F) .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs . In addition, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies and as a molecular probe in biochemical assays .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The boronic ester group can form covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can influence gene expression by binding to promoter regions of specific genes, thereby modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can significantly influence its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity .

Properties

IUPAC Name

2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9-7-8-15-11(16-6)10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEBIDFITKKLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420998-43-1
Record name 2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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